cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
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Overview
Description
N-Alpha-dansyl-L-tryptophan cyclohexylammonium salt is a fluorescent compound widely used in biochemical and analytical research. It is a derivative of L-tryptophan, an essential amino acid, and is modified with a dansyl group, which imparts strong fluorescence properties. This compound is often utilized in studies involving protein-ligand interactions, enzyme kinetics, and fluorescence spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Alpha-dansyl-L-tryptophan cyclohexylammonium salt typically involves the following steps:
Dansylation of L-tryptophan: L-tryptophan is reacted with dansyl chloride in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile at room temperature.
Formation of Cyclohexylammonium Salt: The dansylated L-tryptophan is then treated with cyclohexylamine to form the cyclohexylammonium salt. This step is usually performed in an aqueous or mixed solvent system.
Industrial Production Methods
Industrial production of N-Alpha-dansyl-L-tryptophan cyclohexylammonium salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-Alpha-dansyl-L-tryptophan cyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: The indole ring of the tryptophan moiety can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Substitution: The dansyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone. These reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the dansyl group. These reactions are often performed in organic solvents like DMF or dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Substitution: Functionalized derivatives with various nucleophiles attached to the dansyl group.
Scientific Research Applications
N-Alpha-dansyl-L-tryptophan cyclohexylammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in studies of molecular interactions, reaction mechanisms, and conformational changes.
Biology: Employed in fluorescence microscopy and flow cytometry to study cellular processes, protein localization, and dynamics.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules.
Industry: Applied in the development of fluorescent sensors and markers for quality control and environmental monitoring.
Mechanism of Action
The fluorescence properties of N-Alpha-dansyl-L-tryptophan cyclohexylammonium salt are due to the dansyl group, which absorbs light at specific wavelengths and emits fluorescence. The compound interacts with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions lead to changes in the fluorescence intensity and wavelength, which can be measured and analyzed.
Comparison with Similar Compounds
Similar Compounds
Dansyl chloride: A reagent used for dansylation of amino acids and peptides.
Dansyl-L-arginine: Another dansylated amino acid with similar fluorescence properties.
Dansyl-L-lysine: A dansylated derivative of L-lysine used in similar applications.
Uniqueness
N-Alpha-dansyl-L-tryptophan cyclohexylammonium salt is unique due to its specific combination of the dansyl group and L-tryptophan, which provides distinct fluorescence characteristics and binding properties. The cyclohexylammonium salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Properties
Molecular Formula |
C29H36N4O4S |
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Molecular Weight |
536.7 g/mol |
IUPAC Name |
cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C23H23N3O4S.C6H13N/c1-26(2)21-11-5-9-18-17(21)8-6-12-22(18)31(29,30)25-20(23(27)28)13-15-14-24-19-10-4-3-7-16(15)19;7-6-4-2-1-3-5-6/h3-12,14,20,24-25H,13H2,1-2H3,(H,27,28);6H,1-5,7H2 |
InChI Key |
RRWYUZKCEPRROE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O.C1CCC(CC1)N |
Origin of Product |
United States |
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